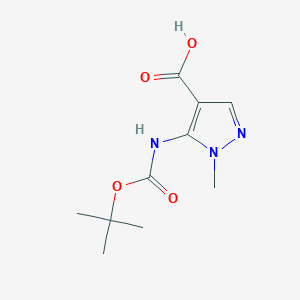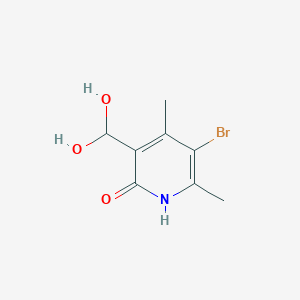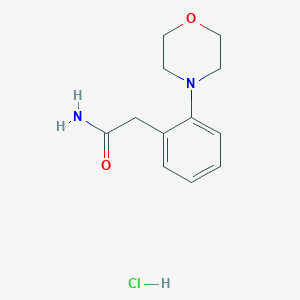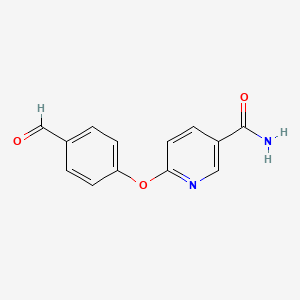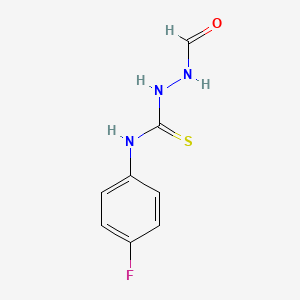
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide
Overview
Description
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide (F4TSC) is an important organic compound that is used in a variety of scientific research applications. It is a versatile and useful compound due to its ability to interact with various biomolecules. F4TSC has been used in the study of enzyme inhibition, as well as in the development of new drugs. In addition, F4TSC has been used to study the effects of various biochemical and physiological processes.
Scientific Research Applications
Anticancer Research
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide and its derivatives have been synthesized and investigated as potential anticancer agents. Studies have revealed that certain thiosemicarbazide derivatives show cytotoxicity towards melanoma cells while being non-toxic to normal fibroblasts. These compounds have been found to downregulate the expression of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in the de novo synthesis of pyrimidines, highlighting a potential therapeutic target in cancer treatment due to the rapid proliferation of cancer cells and the increased demand for nucleotide synthesis (Kozyra et al., 2022).
Structural Analysis
The crystal structure of (Z)-4-[4-fluorophenyl]thiosemicarbazide has been determined, providing insights into its molecular configuration. The compound crystallizes in a monoclinic space group, and the structure features intermolecular hydrogen bonds, which could be significant for understanding its interactions and functionality in various applications (Osman et al., 2020).
Antifungal Applications
Thiosemicarbazide derivatives containing boronic acids have been synthesized and tested for antifungal activity. These compounds represent a new approach to combating fungal infections, indicating the versatility of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide derivatives in therapeutic applications (Hicks et al., 2008).
Chemical Sensing
Thiosemicarbazide derivatives have been explored as chemosensors. Specifically, thiosemicarbazide anion chemosensors substituted with naphthalene and 4-nitrophenyl or phenyl units have demonstrated color changes attributed to an internal charge-transfer mechanism, indicating potential applications in chemical sensing and molecular recognition (Farrugia et al., 2016).
Antitrypanosomal Activity
Thiosemicarbazide derivatives have also been synthesized and evaluated for their antitrypanosomal activity, highlighting the potential of these compounds in treating diseases caused by Trypanosoma species. The research into the antitrypanosomal potential further underscores the broad spectrum of biological activity associated with thiosemicarbazide derivatives (Pyrih et al., 2018).
properties
IUPAC Name |
N-[(4-fluorophenyl)carbamothioylamino]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3OS/c9-6-1-3-7(4-2-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAKBGAXQVERMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



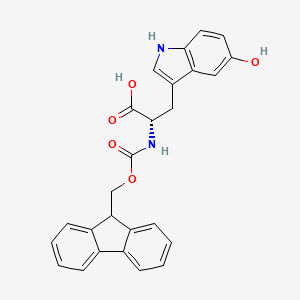
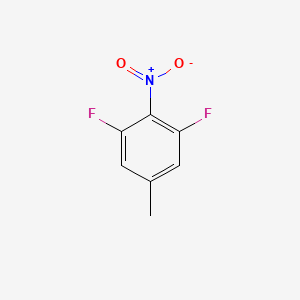
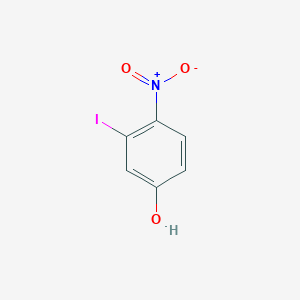
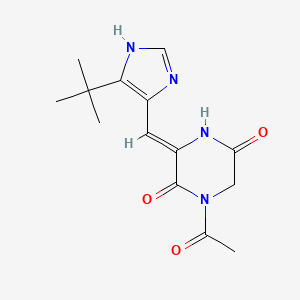
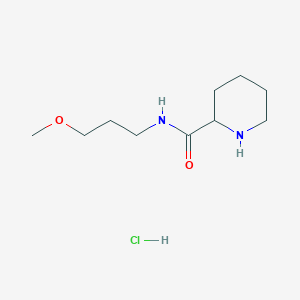
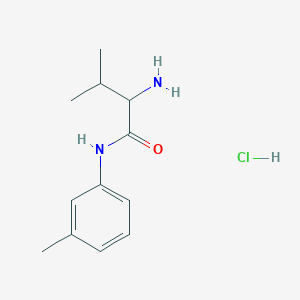
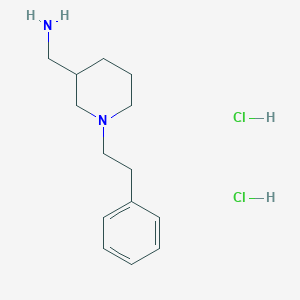
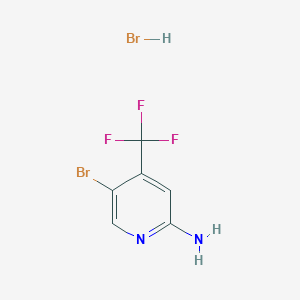
![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1398481.png)
![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)
